molecular formula C21H21FeO9S3 B1630430 Iron(III) p-toluenesulfonate CAS No. 77214-82-5

Iron(III) p-toluenesulfonate

Cat. No.: B1630430
CAS No.: 77214-82-5
M. Wt: 569.4 g/mol
InChI Key: FYMCOOOLDFPFPN-UHFFFAOYSA-K
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Description

Iron(III) p-toluenesulfonate (Fe(p-Ts)₃, CAS 77214-82-5) is a coordination compound with the molecular formula C₂₁H₂₁FeO₉S₃ and a molecular weight of 569.4260 g/mol. It exists as a red-orange crystalline solid, soluble in polar solvents such as water, ethanol, and methanol . The compound is widely employed as an oxidizing agent and dopant in the synthesis of conductive polymers, notably poly(3,4-ethylenedioxythiophene) (PEDOT), which is critical for applications in capacitors, bioelectronics, and thermoelectric materials . Its dual role as both an oxidant and a source of the p-toluenesulfonate (Tos⁻) dopant anion enables efficient in-situ polymerization of monomers like EDOT, yielding materials with high electrical conductivity (up to 1,000 S/cm) and tunable thermoelectric properties .

Properties

IUPAC Name

iron(3+);4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H8O3S.Fe/c3*1-6-2-4-7(5-3-6)11(8,9)10;/h3*2-5H,1H3,(H,8,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMCOOOLDFPFPN-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FeO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072847
Record name Benzenesulfonic acid, 4-methyl-, iron(3+) salt
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Molecular Weight

569.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77214-82-5
Record name Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1)
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Record name Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1)
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Record name Benzenesulfonic acid, 4-methyl-, iron(3+) salt
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Record name Iron (III) tris(4-methylbenzenesulfonate)
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Record name Iron (III) tris(4-methylbenzenesulfonate)
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Preparation Methods

Reaction Mechanism and Stoichiometry

The most straightforward method involves the reaction of iron(III) chloride (FeCl₃) with p-toluenesulfonic acid (HOTs) in a 1:3 molar ratio:
$$
\text{FeCl}3 + 3 \text{HOTs} \rightarrow \text{Fe(OTs)}3 + 3 \text{HCl} $$
This exothermic reaction proceeds under anhydrous conditions at elevated temperatures (120–160°C) to drive off gaseous HCl, favoring product formation.

Procedural Details

  • Reactant Preparation : Anhydrous FeCl₃ (11.5 mmol) and HOTs (36.0 mmol) are combined in a reflux apparatus.
  • Heating and HCl Evolution : The mixture is heated to 160°C for 15–20 minutes until HCl evolution ceases.
  • Purification : The crude product is dissolved in a 25:2 acetonitrile-methanol mixture, filtered, and cooled to precipitate pale green crystals.
  • Yield and Purity : This method achieves ~85% yield with elemental analysis confirming stoichiometry (C: 44.5% calc., 44.9% obs.; Fe: 9.13% calc., 8.53% obs.).

Challenges and Optimizations

  • HCl Management : Requires fume hoods or trapping systems to handle corrosive HCl gas.
  • Solvent Selection : Methanol and acetonitrile optimize solubility, but residual solvents may necessitate vacuum drying.

Hydroxide-Mediated Synthesis via Ammonium Ferric Sulfate

Reaction Pathway

This two-step method, patented by CN102911089B, leverages iron(III) hydroxide as an intermediate:
$$
6 \text{NaOH} + 2 \text{NH}4\text{Fe(SO}4\text{)}2 \rightarrow 2 \text{Fe(OH)}3 + (\text{NH}4)2\text{SO}4 + 3 \text{Na}2\text{SO}4 $$
$$
\text{Fe(OH)}
3 + 3 \text{HOTs} \rightarrow \text{Fe(OTs)}3 + 3 \text{H}2\text{O} $$
The hydroxide intermediate enhances reactivity with HOTs, ensuring near-quantitative conversion.

Step-by-Step Protocol

  • Precipitation of Fe(OH)₃ :
    • Ammonium ferric sulfate (70.7 mmol) is dissolved in water and treated with 30% NaOH (pH 7.0–9.0).
    • The resulting Fe(OH)₃ precipitate is washed until supernatant conductivity <100 µS/cm.
  • Suspension Drying : The colloid is air-dried to retain residual moisture, critical for subsequent reactivity.
  • Acid Reaction : Fe(OH)₃ is reacted with HOTs (1:3 molar ratio) at 80°C for 5 hours.
  • Crystallization : The solution is concentrated under reduced pressure, cooled to 10°C, and crystallized.
  • Yield : 88.5% with elemental analysis (C: 33.2% calc., 33.7% obs.; Fe: 11.0% calc., 11.5% obs.).

Advantages Over Direct Synthesis

  • Reduced Corrosivity : Eliminates HCl generation, enhancing safety.
  • Scalability : Suitable for industrial production due to mild conditions and high yield.

Characterization and Analytical Data

Elemental Composition

Table 1 compares theoretical and observed elemental analysis for anhydrous Fe(OTs)₃:

Component Calculated (%) Observed (%) Source
Carbon 44.5 44.9
Hydrogen 3.79 3.78
Iron 9.13 8.53

Infrared Spectroscopy

Key IR bands (cm⁻¹) for Fe(OTs)₃·6H₂O:

  • ν(OH) : 3329 (broad, O-H stretching)
  • ν(SO₂) : 1254 (asymmetric), 1153 (symmetric)
  • δ(CH) : 818 (aromatic C-H bending).

Solubility Profile

  • High Solubility : Water, methanol, tetrahydrofuran.
  • Low Solubility : Acetonitrile, diethyl ether.

Industrial-Scale Production Insights

Patent-Optimized Method (CN102911089B)

  • Cost Efficiency : Uses inexpensive ammonium ferric sulfate (~$50/kg) vs. anhydrous FeCl₃ (~$200/kg).
  • Environmental Impact : Generates non-toxic Na₂SO₄ and (NH₄)₂SO₄ byproducts, reducing waste treatment costs.

Quality Control Measures

  • In-Process Checks : pH monitoring during Fe(OH)₃ precipitation ensures optimal reactivity.
  • Final Product Testing : X-ray diffraction confirms crystallinity, while ICP-MS verifies iron content.

Comparative Evaluation of Synthetic Routes

Parameter Direct Reaction (FeCl₃) Hydroxide-Mediated Route
Yield (%) 85 88.5
Purity (Fe Content) 8.53% 11.5%
Scalability Lab-scale Industrial
Safety Low (HCl hazard) High
Cost High Low

Chemical Reactions Analysis

Acetylation and Acylation Reactions

Fe(OTs)₃ efficiently catalyzes acetylations of alcohols, phenols, and aldehydes:

SubstrateCatalyst Loading (mol%)Product Yield (%)Notes
Primary alcohols2.085–98Fast reaction (<2 hr)
Secondary alcohols2.078–95Ethanol solvent
Phenols2.080–92Tolerant of electron-withdrawing groups
Aldehydes5.065–88Forms 1,1-diesters (acylals)

Notably, tertiary alcohols show limited reactivity (<50% yield), attributed to steric hindrance .

Multicomponent Reactions

Fe(OTs)₃ catalyzes the Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones/thiones:

  • Conditions : Ethanol solvent, 50°C, 6–12 hr .

  • Yields : 70–89% for aryl aldehydes with electron-donating substituents .

  • Advantage : Avoids toxic catalysts like AlCl₃ or BF₃ .

Oxidative Polymerization of EDOT

Fe(OTs)₃ serves as an oxidant in synthesizing poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms:

  • Process : Vapor-phase polymerization of EDOT using Fe(OTs)₃-doped starch templates .

  • Key Outcomes :

    • Conductivity: 10⁻²–10⁻¹ S/cm (tunable via Fe³⁺ concentration) .

    • Porosity: 85–92% void volume, enabling applications in flexible electronics .

Oxygen Reduction Reaction (ORR)

Fe(OTs)₃-derived catalysts exhibit promising ORR activity in fuel cells:

Catalyst CompositionOnset Potential (V vs. RHE)Electron Transfer Number (n)
Fe-N-S/Carbon0.913.8–3.9
Pt/C (reference)0.954.0

Key Advantages :

  • Cost-effective alternative to platinum.

  • Enhanced durability in alkaline media .

Pollutant Degradation

Fe(OTs)₃ activates peroxymonosulfate (PMS) for degrading organic pollutants:

  • Mechanism : Fe³⁺ → Fe²⁺ cycling generates sulfate radicals (SO₄- ⁻) .

  • Efficiency : >90% degradation of bisphenol A within 30 min .

Analytical Detection

Used in colorimetric assays for detecting:

  • Heavy metals (e.g., Pb²⁺, Hg²⁺) via chelation-induced absorbance shifts .

  • Sulfides through redox-mediated precipitation .

Scientific Research Applications

Catalysis in Organic Synthesis

Overview:
Iron(III) p-toluenesulfonate is recognized as a highly efficient Lewis acid catalyst in organic reactions. Its ability to enhance reaction rates and selectivity is particularly valuable in the pharmaceutical industry.

Key Reactions:

  • Acetylation of Alcohols and Phenols: The compound effectively catalyzes the acetylation of primary and secondary alcohols, phenols, and aldehydes, demonstrating high efficiency with low catalyst loadings (2.0 mol%) .
  • Synthesis of Polyhydroquinolines: It has been utilized in a one-pot synthesis method for polyhydroquinolines via the Hantzsch reaction, although results varied compared to other catalysts like bismuth(III) bromide .

Case Study:
A study highlighted its role in the acetylation of various substrates, yielding good to excellent product yields with minimal environmental impact due to its non-toxic nature .

Environmental Remediation

Overview:
this compound is employed in wastewater treatment processes, aiding in the removal of pollutants. This application is crucial for industries aiming to minimize their environmental footprint.

Mechanism:
The compound acts by facilitating chemical reactions that break down harmful substances into less toxic forms, thus enhancing water quality .

Analytical Chemistry

Overview:
In analytical applications, this compound serves as a reagent for detecting and quantifying specific substances. This is particularly useful in quality control across various sectors, including food and beverage industries.

Applications:

  • Used in methods that require precise measurements of compounds due to its sensitivity and effectiveness as an oxidizing agent .

Material Science

Overview:
The compound plays a significant role in material science, particularly in the development of conductive polymers and advanced materials.

Applications:

  • Conductive Polymers: this compound is used as a dopant in the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). It aids in forming conductive porous composites that can be utilized in electronic devices .
  • Magnetic Nanoparticles: The compound is also involved in synthesizing magnetic nanoparticles for drug delivery systems and imaging technologies .

Synthesis of Conductive Materials

Case Study:
Research has shown that using this compound during the polymerization of EDOT leads to the formation of conductive materials with desirable properties for electronic applications . The study utilized various characterization techniques such as scanning electron microscopy (SEM) to analyze the structural integrity and conductivity of the resultant materials.

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
CatalysisAcetylation reactions, polyhydroquinoline synthesisHigh efficiency, low catalyst loading
Environmental RemediationWastewater treatmentReduction of pollutants
Analytical ChemistryDetection and quantification of substancesHigh sensitivity
Material ScienceDevelopment of conductive polymers, magnetic nanoparticlesEnhanced electrical properties

Mechanism of Action

The mechanism of action of iron(III) p-toluenesulfonate involves its ability to act as an oxidizing agent and a catalyst. As an oxidizing agent, it facilitates the transfer of electrons from the substrate to the iron center, resulting in the formation of oxidized products. As a catalyst, it provides an active site for the reaction to occur, lowering the activation energy and increasing the reaction rate.

Comparison with Similar Compounds

Oxidizing Strength and Reaction Efficiency

Iron(III) p-toluenesulfonate exhibits moderate oxidizing strength compared to other iron(III) salts. Key comparisons include:

Compound Oxidizing Strength Yield in EDOT Polymerization Key Reaction Conditions
Fe(p-Ts)₃ Moderate 63% (isolated yield) Alcohol solvents, 25–80°C
Fe(ClO₄)₃ (iron(III) perchlorate) High 64% Explosive risk at high scales
Fe(OTf)₃ (iron(III) triflate) High 64% Cost-prohibitive for large-scale
FeCl₃ (iron(III) chloride) Moderate Not reported Aqueous or polar aprotic solvents
  • Fe(ClO₄)₃: While marginally more efficient (64% yield vs.
  • Fe(OTf)₃ : Comparable efficiency to Fe(p-Ts)₃ but less cost-effective .
  • FeCl₃ : Lower doping efficiency in PEDOT synthesis, often requiring secondary dopants to achieve comparable conductivity .

Solubility and Solvent Compatibility

Fe(p-Ts)₃’s solubility in alcohols (e.g., methanol, ethanol) is a critical advantage for synthesizing PEDOT, as EDOT monomers are hydrophobic. In contrast, FeCl₃ is primarily water-soluble, limiting its utility in non-aqueous systems . Sodium persulfate (Na₂S₂O₈) and ammonium persulfate ((NH₄)₂S₂O₈), while water-soluble, generate sulfate byproducts that may require purification steps .

Electrical and Material Properties

PEDOT synthesized with Fe(p-Ts)₃ exhibits superior electrical conductivity (up to 1,000 S/cm) compared to FeCl₃-derived PEDOT (~10–100 S/cm) due to the Tos⁻ dopant’s optimal integration into the polymer matrix . The Tos⁻ anion also enhances mechanical flexibility, making Fe(p-Ts)₃-synthesized PEDOT suitable for flexible electronics .

Conductive Polymers

Fe(p-Ts)₃ is the oxidant of choice for vapor-phase polymerization (VPP) and in-situ synthesis of PEDOT:Tos, which is used in:

  • Solid-state capacitors : High capacitance density due to Tos⁻’s thermal stability .
  • Thermoelectric materials : PEDOT:Tos achieves a power factor of 100–200 μW/m·K², outperforming FeCl₃-doped PEDOT .
  • Bioelectronics : Biocompatible PEDOT:Tos films for neural interfaces, leveraging Fe(p-Ts)₃’s compatibility with biopolymer templates .

Industrial Scalability

Fe(p-Ts)₃’s non-explosive nature makes it safer for large-scale production compared to Fe(ClO₄)₃. However, its cost drives research into hybrid systems, such as combining Fe(p-Ts)₃ with persulfates to balance efficiency and expense .

Biological Activity

Iron(III) p-toluenesulfonate (Fe(OTs)₃) is a versatile compound with significant biological activity and applications in various fields, including organic synthesis, electrochemistry, and materials science. This article provides an in-depth exploration of its biological activity, synthesizing findings from diverse research studies.

This compound is synthesized through the reaction of iron(III) chloride with sodium p-toluenesulfinate. The resulting compound is a black solid that is soluble in water and exhibits reactivity with air and light, making it suitable for various catalytic processes .

Biological Activity

1. Catalytic Applications in Organic Synthesis

This compound has been identified as an efficient catalyst for several organic reactions, including:

  • Acetylation of Alcohols and Phenols : It facilitates the acetylation of primary and secondary alcohols, phenols, and aldehydes, demonstrating a high degree of efficiency with low catalyst loading (2.0-5.0 mol%) under mild conditions .
  • Biginelli Reaction : It serves as a catalyst for the Biginelli reaction, which synthesizes dihydropyrimidinones known for their biological activities, such as antimicrobial properties .
  • Allylation Reactions : The compound has been utilized in the allylation of acetals and aldehydes, showcasing its utility in forming complex organic molecules with potential pharmaceutical applications .

2. Conductive Polymers

Research indicates that this compound plays a crucial role in the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). It acts as an oxidant during vapor phase polymerization, enhancing the electrical conductivity of the resulting materials . These conductive polymers have applications in flexible electronics and sensors.

Case Study 1: Conductive Composites

A study evaluated the effect of this compound on the preparation of conductive porous composites using biomass waste-based starch templates. The interaction between iron ions and starch was confirmed through infrared spectroscopy, indicating successful incorporation of iron into the polymer matrix . The resulting composites exhibited enhanced conductivity and potential for use in electronic applications.

Case Study 2: Polymerization Processes

In another investigation, this compound was used to hydrolyze microcrystalline cellulose and facilitate the in situ polymerization of thiophene derivatives. This process highlighted the compound's role as an effective catalyst in creating bio-based materials with desirable electronic properties .

Data Table: Summary of Biological Activities

Activity Description Reference
AcetylationCatalyzes acetylation of alcohols and phenols
Biginelli ReactionCatalyzes synthesis of dihydropyrimidinones
AllylationFacilitates allylation reactions
Conductive Polymer SynthesisActs as an oxidant for PEDOT synthesis
Composite FormationEnhances conductivity in starch-based composites

Q & A

Q. What are the optimal synthesis methods for high-purity Iron(III) p-toluenesulfonate, and how can purity be validated experimentally?

this compound is synthesized by reacting high-purity nitric acid-derived iron sources with p-toluenesulfonic acid. A common method involves mixing methylbenzenesulfonic acid (electronic grade) with ferric nitrate in aqueous solution, followed by reduction using hydrazine hydrate to remove impurities. Post-synthesis, vacuum drying and recrystallization in low-molecular-weight alcohols (e.g., ethanol or butanol) yield a high-purity product. Purity validation requires inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual metal ions, ion chromatography for sulfate/tosylate balance, and thermogravimetric analysis (TGA) to confirm hydration states .

Q. How do solubility and solvent selection impact the handling and reactivity of this compound in polymerization reactions?

The compound is highly soluble in polar solvents (water, ethanol, methanol) but insoluble in non-polar solvents. Solvent choice directly affects reaction kinetics: aqueous solutions enable rapid EDOT (3,4-ethylenedioxythiophene) polymerization for conductive polymers, while butanol-based solutions (e.g., Clevios™ CB 40 V2) provide slower kinetics, favoring uniform thin-film deposition. Pre-drying solvents to <50 ppm water is critical to prevent premature hydrolysis of the Fe³⁺ complex .

Advanced Research Questions

Q. What experimental strategies mitigate thermal decomposition of this compound during vapor-phase polymerization?

this compound decomposes above 150°C, limiting its use in vapor-phase polymerization. To address this, pre-application of the oxidant in liquid phase (e.g., spin-coating) followed by low-temperature annealing (<120°C) preserves oxidant integrity. Alternatively, hybrid systems combining Fe(III) tosylate with more stable oxidants (e.g., FeCl₃) in dual-source sublimation setups can enhance conformality on complex substrates .

Q. How does counterion composition (e.g., tosylate vs. chloride) influence the conductivity of PEDOT films synthesized with this compound?

Tosylate counterions reduce Coulombic trapping in PEDOT films compared to chloride, yielding higher conductivity (10–300 S/cm vs. 1–10 S/cm). However, residual tosylate can act as a charge-carrier scavenger. Electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) are used to correlate counterion retention with charge transport properties. Post-treatment rinsing with ethanol reduces residual tosylate by 60–80% .

Q. What analytical techniques resolve contradictions in reported hydration states of this compound batches?

Discrepancies arise from varying synthesis conditions (e.g., vacuum drying efficiency). TGA coupled with Karl Fischer titration quantifies free vs. bound water. For hexahydrate forms (e.g., CAS 312619-41-3), differential scanning calorimetry (DSC) identifies endothermic peaks at 85–95°C (water loss) and 294–306°C (decomposition). Single-crystal X-ray diffraction confirms structural hydration .

Q. How can trace p-toluenesulfonate impurities in pharmaceutical intermediates be detected and quantified when using this compound as a catalyst?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) with a self-developed platform enables detection limits of 0.1 ppb for genotoxic p-toluenesulfonate impurities. Derivatization with pentafluorobenzyl bromide enhances volatility, while multiple reaction monitoring (MRM) of m/z 171→91 transitions improves specificity. Internal standards (e.g., deuterated analogs) correct for matrix effects .

Methodological Tables

Table 1. Key Properties of this compound

PropertyValue/DescriptionReference
Molecular Weight (anhydrous)569.43 g/mol
Molecular Weight (hexahydrate)677.52 g/mol
Melting Point294–306°C (decomposition)
Solubility in Ethanol>200 g/L (20°C)
Conductivity in PEDOT10–300 S/cm (tosylate vs. chloride)

Table 2. Common Analytical Techniques for Quality Control

TechniqueApplicationReference
ICP-MSQuantification of Fe³⁺ and metal impurities
GC-MS/MSDetection of tosylate impurities
TGA-DSCHydration state and thermal stability
EISCharge transport in PEDOT films

Key Research Considerations

  • Contradictions in Data : Molecular weight discrepancies (e.g., 569.43 vs. 677.52 g/mol) reflect anhydrous vs. hexahydrate forms. Always specify hydration state in experimental protocols .
  • Advanced Applications : Prioritize Fe(III) tosylate over FeCl₃ for high-conductivity PEDOT, but optimize post-rinsing to minimize residual tosylate .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Iron(III) p-toluenesulfonate
Reactant of Route 2
Iron(III) p-toluenesulfonate

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